
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.38 g/mol
- CAS Number : 317833-56-0
Biological Activity Overview
The biological activities of quinoxaline derivatives, including the compound , have been widely studied. These activities include:
- Antimicrobial Effects : Quinoxaline derivatives have shown significant antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Certain compounds in this class have demonstrated potential in reducing inflammation.
Antimicrobial Activity
Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoxaline structure can enhance antibacterial activity.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Activity Type | MIC (μg/mL) | Reference |
---|---|---|---|
Quinoxaline 1,4-di-N-Oxides | Antimicrobial | 0.39 - 0.78 | |
6,7-Difluoro-3-methyl-2-(3,4-dimethoxyphenylthio) quinoxaline | Anti-TB | 0.78 |
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies show that certain structural modifications can lead to enhanced antitumor efficacy.
Case Study: Antitumor Activity
A study demonstrated that derivatives of quinoxaline exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents.
The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in microorganisms.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to antimicrobial and anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of quinoxalines is heavily influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish activity:
- The presence of electron-withdrawing groups (like nitro groups) typically increases antimicrobial potency.
- Substituents at the nitrogen positions can alter solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
C2 | Nitro Group | Increased activity |
N1 | Alkyl Chain | Improved solubility |
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMQQCCGPHSPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.